N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide
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Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C19H18FNOS2 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.08138471 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used as π-conjugated bridges in donor-π-acceptor molecules for dye-sensitized solar cells
Mode of Action
It’s known that the compound’s structure-property relationships are influenced by slight changes in the terminal groups . More research is required to understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Similar compounds have been shown to possess better molecular stacking, higher mobility, and better miscibility in the blend with pc 71 bm
Result of Action
Similar compounds have been found to enhance the open-circuit voltage (voc), short circuit current density (jsc), and fill factor (ff) simultaneously . More research is required to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
It’s known that these compounds are only marginally stable in water
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNOS2/c20-16-5-2-1-4-14(16)7-10-19(22)21-12-11-15-8-9-18(24-15)17-6-3-13-23-17/h1-6,8-9,13H,7,10-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYYSQWPWBEEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCCC2=CC=C(S2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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